Cas no 110502-72-2 (6-Methylheptane-2-thiol)

6-Methylheptane-2-thiol 化学的及び物理的性質
名前と識別子
-
- SCHEMBL277158
- EN300-37346780
- 6-methylheptane-2-thiol
- 110502-72-2
- 6-Methylheptane-2-thiol
-
- インチ: 1S/C8H18S/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3
- InChIKey: NUSNLTGWCMFYSA-UHFFFAOYSA-N
- ほほえんだ: SC(C)CCCC(C)C
計算された属性
- せいみつぶんしりょう: 146.11292175g/mol
- どういたいしつりょう: 146.11292175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 59.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 1Ų
6-Methylheptane-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37346780-0.5g |
6-methylheptane-2-thiol |
110502-72-2 | 0.5g |
$836.0 | 2023-05-23 | ||
Enamine | EN300-37346780-0.25g |
6-methylheptane-2-thiol |
110502-72-2 | 0.25g |
$801.0 | 2023-05-23 | ||
Enamine | EN300-37346780-10.0g |
6-methylheptane-2-thiol |
110502-72-2 | 10g |
$3746.0 | 2023-05-23 | ||
Enamine | EN300-37346780-2.5g |
6-methylheptane-2-thiol |
110502-72-2 | 2.5g |
$1707.0 | 2023-05-23 | ||
Enamine | EN300-37346780-0.1g |
6-methylheptane-2-thiol |
110502-72-2 | 0.1g |
$767.0 | 2023-05-23 | ||
Enamine | EN300-37346780-5.0g |
6-methylheptane-2-thiol |
110502-72-2 | 5g |
$2525.0 | 2023-05-23 | ||
Enamine | EN300-37346780-0.05g |
6-methylheptane-2-thiol |
110502-72-2 | 0.05g |
$732.0 | 2023-05-23 | ||
Enamine | EN300-37346780-1.0g |
6-methylheptane-2-thiol |
110502-72-2 | 1g |
$871.0 | 2023-05-23 |
6-Methylheptane-2-thiol 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
6-Methylheptane-2-thiolに関する追加情報
6-Methylheptane-2-thiol (CAS No. 110502-72-2): Properties, Applications, and Market Insights
6-Methylheptane-2-thiol (CAS No. 110502-72-2) is a sulfur-containing organic compound with a distinctive odor profile. This branched-chain alkyl thiol has gained significant attention in various industries due to its unique chemical properties and versatile applications. The compound's molecular formula is C8H18S, and it belongs to the class of mercaptans, which are known for their characteristic sulfurous aroma.
The growing interest in 6-Methylheptane-2-thiol applications stems from its role as a flavor and fragrance intermediate. Recent searches on chemical databases show increasing queries about "food-grade thiol compounds" and "natural aroma chemicals," reflecting market trends toward clean-label ingredients. While not naturally occurring in significant quantities, this compound can be synthesized to meet the purity standards required for flavor enhancement purposes.
From a chemical perspective, 6-Methylheptane-2-thiol properties include a boiling point of approximately 165-170°C and a density of about 0.84 g/cm3. Its molecular structure features a thiol (-SH) group at the second carbon position of a branched heptane chain, which contributes to its reactivity and organoleptic characteristics. The compound's stability under normal conditions makes it suitable for various industrial applications, though proper storage away from oxidizing agents is recommended.
The 6-Methylheptane-2-thiol market has seen steady growth, particularly in the flavor and fragrance sector. Analytics of search engine queries reveal frequent searches for "meaty flavor compounds" and "umami enhancers," indicating potential applications in plant-based meat alternatives. Manufacturers are responding to this demand by developing high-purity grades of the compound that meet food safety regulations.
In research applications, CAS 110502-72-2 serves as a valuable reference standard for analytical chemistry. Laboratories frequently utilize it in gas chromatography methods and olfactory studies. The compound's well-defined structure makes it ideal for studying thiol reactivity patterns and sulfur-containing compound behavior in various matrices.
Environmental considerations for 6-Methylheptane-2-thiol include its biodegradability profile and potential atmospheric reactions. Recent studies on "green chemistry thiols" highlight the importance of understanding the environmental fate of such compounds. While not classified as persistent, proper handling procedures should be followed to minimize any ecological impact.
The synthesis of 6-Methylheptane-2-thiol typically involves nucleophilic substitution reactions or hydrothiolation of appropriate alkenes. Process optimization remains an active area of research, with particular focus on improving atom economy and reducing byproduct formation. These developments align with the chemical industry's push toward more sustainable production methods.
Quality control for 6-Methylheptane-2-thiol involves rigorous testing for purity and impurity profiles. Advanced analytical techniques such as GC-MS analysis and NMR spectroscopy ensure compliance with industry standards. The compound's specification sheets typically include parameters like assay percentage, water content, and residual solvent levels.
Future prospects for 6-Methylheptane-2-thiol (110502-72-2) include potential applications in electronic materials and specialty polymers. The unique properties of thiol groups make them candidates for surface modification and nanomaterial functionalization. Research in these areas could open new markets beyond the traditional flavor and fragrance applications.
For researchers and industry professionals seeking 6-Methylheptane-2-thiol suppliers, it's important to verify certificates of analysis and compliance with relevant regulations. The compound is available in various packaging options, from small-scale research quantities to bulk industrial shipments, depending on the intended application and purity requirements.
110502-72-2 (6-Methylheptane-2-thiol) 関連製品
- 2138025-99-5(2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide)
- 1995436-21-9(1-{bicyclo2.2.1heptan-2-yl}-3-cyclopropylpropane-1,3-dione)
- 2034395-00-9(2-chloro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide)
- 1805858-57-4(3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one)
- 2228438-20-6(3-(4-chloro-3-methylphenyl)-3,3-difluoropropanoic acid)
- 2248363-06-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate)
- 1807097-12-6(2-(Chloromethyl)-5-(difluoromethyl)-6-fluoro-3-methoxypyridine)
- 1704957-37-8((3R)-3-{(benzyloxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid)
- 1267385-65-8((1-hexyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol)
- 195140-86-4(6-Isopropoxynicotinonitrile)



